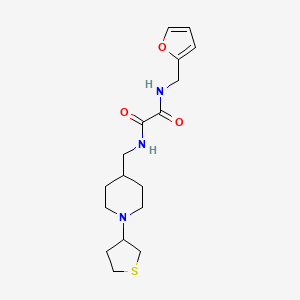
N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O3S and its molecular weight is 351.47. The purity is usually 95%.
BenchChem offers high-quality N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Chemical Reactions
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) is reported to be effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process is significant for coupling a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, which is crucial for synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Imaging in Neuroinflammation
A compound structurally related to N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, known as [11C]CPPC, is used as a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is significant for imaging reactive microglia and disease-associated microglia, contributing to understanding neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Antipsychotic Drug Development
Similar compounds have been evaluated as potential antipsychotic agents. For instance, butyrophenones with furan rings were synthesized and assessed for their affinity for dopamine and serotonin receptors, providing insights into the development of new antipsychotics (Raviña et al., 2000).
Pharmacological Studies
The stereoisomers of methyl tetrahydrofuran-2-ylmethyl 2,6-dimethyl-4-(2'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate were synthesized and their pharmacological activities evaluated. This study contributes to understanding the role of stereochemistry in drug action and effectiveness (Alajarín et al., 1995).
Antibacterial Activities of Metal Complexes
A study on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its metal complexes showed significant antibacterial activities against human pathogenic bacteria. This research highlights the potential of furan-containing compounds in the development of new antibacterial agents (Patel, 2020).
Synthesis of Energetic Materials
3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives were studied for their potential as high-performance energetic materials. These compounds exhibit properties like high density and good thermal stability, making them candidates for applications in energetic materials (Zhang & Shreeve, 2014).
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-16(17(22)19-11-15-2-1-8-23-15)18-10-13-3-6-20(7-4-13)14-5-9-24-12-14/h1-2,8,13-14H,3-7,9-12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQIUSZYZLCJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2758808.png)
![[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2758809.png)
![1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2758811.png)
![2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide](/img/structure/B2758812.png)
![1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2758813.png)
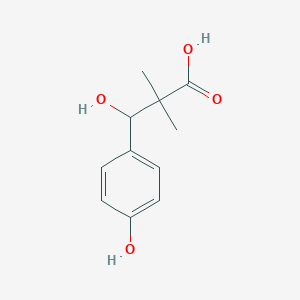

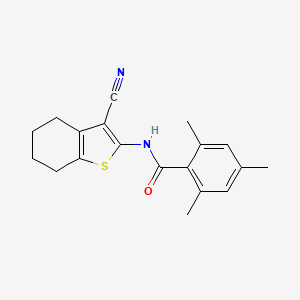
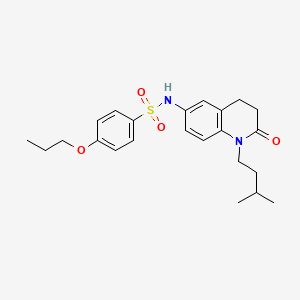
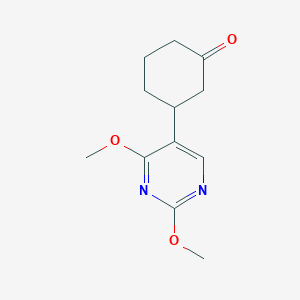
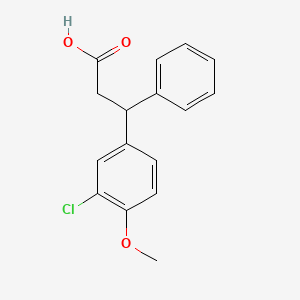
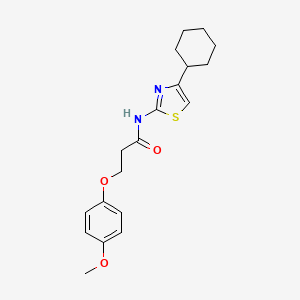
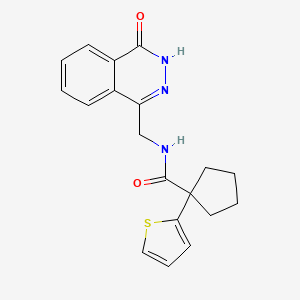
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2758828.png)